6-Hydroxybenzofuran-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-3H-1-benzofuran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4,9H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKJBKYXUNXYFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452027 |

Source

|

| Record name | 6-Hydroxybenzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2688-49-5 |

Source

|

| Record name | 6-Hydroxybenzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Hydroxybenzofuran-2(3H)-one: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Hydroxybenzofuran-2(3H)-one, a significant heterocyclic compound. Delving into its natural origins, the historical context of its discovery, and the evolution of its chemical synthesis, this document serves as a technical resource for professionals in research and drug development. We will explore its physicochemical properties, established and potential biological activities, and its role as a versatile scaffold in medicinal chemistry.

Introduction to a Versatile Scaffold

This compound, with the chemical formula C₈H₆O₃, is a phenolic natural product belonging to the benzofuranone class of compounds. Its structure, featuring a fused benzene and furanone ring system with a hydroxyl group at the 6-position, provides a unique electronic and steric profile, making it an attractive starting point for the synthesis of more complex molecules. This compound has garnered interest in the scientific community for its potential as a bioactive agent and as a key intermediate in the synthesis of pharmaceuticals.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 6-hydroxy-3H-1-benzofuran-2-one |

| CAS Number | 2688-49-5 |

| Molecular Formula | C₈H₆O₃ |

| Molecular Weight | 150.13 g/mol |

| Appearance | Powder |

| Storage | 2-8°C |

The Discovery of a Natural Product

The history of this compound is intrinsically linked to the phytochemical investigation of the plant genus Flueggea, belonging to the family Euphorbiaceae. This compound is a naturally occurring substance purified from the herbs of Flueggea acicularis. The genus Flueggea, which includes the synonym Securinega, has been a source of various bioactive compounds, and the exploration of its chemical constituents has led to the identification of this particular benzofuranone.

General Isolation Protocol from Natural Sources

The isolation of this compound from Flueggea acicularis follows a standard phytochemical workflow. This process is designed to separate and purify individual compounds from a complex mixture of plant metabolites.

Experimental Workflow for Natural Product Isolation

Caption: A generalized workflow for the isolation and purification of this compound from its natural source.

Step-by-Step Methodology:

-

Plant Material Collection and Preparation: The aerial parts (herbs) of Flueggea acicularis are collected, dried, and powdered to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, to dissolve the secondary metabolites.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity. This compound, being a moderately polar compound, would be expected to partition into the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques, such as column chromatography over silica gel, to separate the individual components.

-

Purification: Fractions containing the target compound are further purified using methods like recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Evolution of Synthetic Strategies

The development of synthetic routes to this compound and its derivatives has been driven by the need for reliable access to this scaffold for further biological evaluation and derivatization. While the initial discovery was from a natural source, chemical synthesis offers the advantages of scalability and the ability to introduce structural modifications.

Historically, the synthesis of the core benzofuran-2(3H)-one structure has been a subject of interest. A common approach involves the intramolecular cyclization of a suitably substituted precursor.

General Synthetic Approach

A prevalent strategy for the synthesis of the benzofuran-2(3H)-one core involves the cyclization of o-hydroxyphenylacetic acid or its derivatives. This method provides a straightforward entry into the bicyclic ring system.

Synthetic Pathway to Benzofuran-2(3H)-one Core

Caption: A simplified representation of a common synthetic route to the benzofuran-2(3H)-one scaffold.

Exemplary Synthetic Protocol (General):

A method for preparing the parent benzofuran-2(3H)-one involves the hydrolysis of o-chlorophenylacetic acid to o-hydroxyphenylacetic acid, followed by a lactonization reaction.

-

Hydrolysis: o-Chlorophenylacetic acid is hydrolyzed using a sodium hydroxide solution in the presence of a catalyst to form the sodium salt of o-hydroxyphenylacetic acid.

-

Acidification: The reaction mixture is then acidified to precipitate o-hydroxyphenylacetic acid.

-

Lactonization: The o-hydroxyphenylacetic acid is then heated in the presence of a catalyst, such as ferric sulfate, in a water-entraining solvent to facilitate the intramolecular esterification (lactonization) to yield benzofuran-2(3H)-one.

To synthesize the specific 6-hydroxy derivative, a starting material with a hydroxyl group at the para-position to the acetic acid side chain would be required.

Biological Significance and Therapeutic Potential

This compound and its derivatives have shown promise in various biological assays, highlighting their potential for drug discovery and development. The benzofuranone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Antimicrobial and Antioxidant Activities

The core structure of this compound has been investigated for its potential antimicrobial and antioxidant properties. The phenolic hydroxyl group is a key feature that can contribute to antioxidant activity by donating a hydrogen atom to scavenge free radicals.

Enzyme Inhibition

More recently, derivatives of this compound have been synthesized and studied for their inhibitory activity against specific enzymes. Molecular docking studies have suggested that derivatives of this compound could be potential inhibitors of N-myristoyltransferase (NMT). NMT is an enzyme that plays a crucial role in the survival of certain pathogens, making it an attractive target for the development of new anti-infective agents.

Signaling Pathway Implication (Hypothetical)

Caption: A diagram illustrating the potential mechanism of action of this compound derivatives as NMT inhibitors.

The results of microbiological screening of some synthesized derivatives revealed that compounds with fluorine, bromine, and hydrogen substituents on a phenyl ring attached to the core structure were the most active antimicrobial agents. This highlights the importance of the benzofuranone scaffold as a template for generating novel bioactive molecules.

Future Perspectives and Conclusion

The journey of this compound, from its discovery in Flueggea acicularis to its exploration as a versatile synthetic scaffold, underscores the enduring value of natural products in drug discovery. While its own biological activities are of interest, its true potential may lie in its utility as a starting material for the synthesis of a new generation of therapeutic agents.

Future research will likely focus on:

-

Elucidating the full spectrum of its biological activities: Comprehensive screening against a wider range of biological targets is warranted.

-

Structure-Activity Relationship (SAR) studies: The synthesis and evaluation of a diverse library of derivatives will help in identifying the key structural features required for potent and selective activity against specific targets like NMT.

-

Optimization of synthetic routes: The development of more efficient and environmentally friendly synthetic methods will be crucial for the large-scale production of this compound and its derivatives.

References

The Benzofuranone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Heterocyclic Powerhouse

The benzofuranone scaffold, a bicyclic system comprising a fused benzene and furanone ring, has emerged as a "privileged structure" in medicinal chemistry.[1] This designation stems from its remarkable ability to serve as a core motif for a vast array of biologically active compounds.[2][3] Found in both natural products and synthetic molecules, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6][7] This guide provides a comprehensive technical overview of the diverse biological activities associated with the benzofuranone core, delving into mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation.

I. Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzofuranone derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[3][4] Their multifaceted approach targets various hallmarks of cancer, making them an attractive scaffold for the development of novel oncology therapeutics.

A. Key Mechanistic Insights

1. Inhibition of mTOR Signaling: The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and survival.[8] Dysregulation of the mTOR pathway is a common feature in many cancers.[4] Certain benzofuranone derivatives have been identified as potent inhibitors of the mTORC1 complex.[9] For instance, a series of isosteres of a known mTOR inhibitor demonstrated significant cytotoxicity in radioresistant cancer cell lines, with the lead compound blocking both mTORC1 and Akt signaling.[9] This dual inhibition is particularly advantageous as it may circumvent the resistance mechanisms associated with rapamycin and its analogs.[9]

2. Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. Some benzofuranone-based compounds, acting as analogs of the natural product Combretastatin A-4, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] Structure-activity relationship studies have revealed that modifications at the C2 and C7 positions of the benzofuranone core can significantly enhance antimitotic activity.[4]

3. Hypoxia-Inducible Factor (HIF-1) Inhibition: The tumor microenvironment is often characterized by hypoxia (low oxygen levels), which promotes cancer progression and metastasis through the activation of HIF-1.[4] Benzofuranone derivatives have been designed to inhibit the HIF-1 pathway, thereby suppressing tumor growth in p53-independent malignant cancers.[4]

B. Structure-Activity Relationship (SAR) Highlights

Systematic modifications of the benzofuranone scaffold have yielded crucial insights into the structural requirements for potent anticancer activity:

-

Substitutions at C-2: The introduction of ester or heterocyclic rings at the C-2 position has been found to be crucial for cytotoxic activity.[4][10]

-

Aromatic Substituents: The nature and position of substituents on aryl rings attached to the benzofuranone core significantly influence activity. For example, halogen substitutions at the para position can enhance hydrophobic interactions and potency.[4]

-

Hybrid Molecules: Fusing the benzofuranone scaffold with other pharmacologically active moieties, such as quinazolinone or imidazole, has led to the development of hybrid molecules with enhanced cytotoxicity against cancer cell lines like MCF-7.[4]

C. Data Summary: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity of selected benzofuranone derivatives against various cancer cell lines, as reported in the literature.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazolinone-Imidazolium Hybrid | MCF-7 (Breast) | 0.57 - >100 | [4] |

| Trimethoxyacetophenone Hybrid | Tubulin | 0.43 | [4] |

| N-Methylpiperidine Hybrid | SQ20B (Head and Neck) | 0.46 | [4] |

| Benzene-Sulfonamide Hybrid | HCT116 (Colon) | 1.81 - 2.91 | [4] |

D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[1][5]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11][12]

-

Compound Treatment: The following day, treat the cells with various concentrations of the benzofuranone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[12]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5][11]

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.[11][13]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[1][5]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

E. Visualization: mTOR Signaling Pathway

Caption: Simplified mTOR signaling pathway and the inhibitory action of benzofuranone derivatives.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The benzofuranone scaffold is a valuable pharmacophore for the development of novel antimicrobial agents, with derivatives exhibiting activity against a range of bacteria and fungi.[1][5]

A. Key Mechanistic Insights and SAR

The antimicrobial efficacy of benzofuranone derivatives is closely linked to their chemical structure. SAR studies have indicated that:

-

Substituents on the Benzene Ring: The presence and position of substituents on the benzene ring of the benzofuranone core are critical for antibacterial activity.[10]

-

Hydroxylation and Halogenation: The introduction of hydroxyl groups and halogens can significantly modulate the antimicrobial potency.[10]

-

Hybrid Scaffolds: Combining the benzofuranone moiety with other heterocyclic systems like pyrazoline and thiazole can enhance antimicrobial activity.[5]

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] The broth microdilution method is a standard technique for determining MIC values.[16][17]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of the compound that inhibits visible growth is determined as the MIC.[17]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.[16]

-

Serial Dilution: Perform a two-fold serial dilution of the benzofuranone derivative in the wells of a 96-well microtiter plate containing broth.[17]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[17]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[18]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[15]

C. Visualization: Drug Screening Workflow

Caption: A generalized workflow for antimicrobial drug screening.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain benzofuranone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[7][19]

A. Key Mechanistic Insights

The anti-inflammatory effects of benzofuranones are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, some derivatives can suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[18][20] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression.[20] Furthermore, some compounds may exert their effects by interfering with key signaling pathways, such as the protein kinase C (PKC) pathway.[19]

B. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages, a common in vitro model for inflammation.[10][20]

Principle: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[10] A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.[20]

Step-by-Step Methodology:

-

Cell Culture: Culture a murine macrophage cell line, such as RAW 264.7, in a 96-well plate.[10]

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzofuranone derivative for a short period (e.g., 1 hour) before stimulating them with LPS (e.g., 1 µg/mL).[21]

-

Incubation: Incubate the plates for 24 hours to allow for NO production.[20]

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[20]

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.[20]

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.[20]

IV. Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

The benzofuranone scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease (AD).[2][16]

A. Key Mechanistic Insights

Benzofuranone derivatives may exert their neuroprotective effects through multiple mechanisms:

-

Inhibition of Amyloid-β (Aβ) Aggregation: A hallmark of AD is the accumulation of Aβ plaques in the brain. Some benzofuranone compounds have been shown to inhibit the fibril formation of Aβ.[16]

-

Butyrylcholinesterase (BChE) Inhibition: BChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibiting BChE can increase acetylcholine levels in the brain, which is a therapeutic strategy for AD.[16]

-

Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of neurodegenerative diseases. Benzofuranone derivatives with antioxidant properties can help protect neurons from oxidative damage.[22]

B. Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[3][4][22]

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[3][23] This increase in fluorescence can be used to quantify the extent of fibril formation.[4]

Step-by-Step Methodology:

-

Preparation of Aβ: Prepare a solution of Aβ peptide (e.g., Aβ42) in a suitable buffer.[3]

-

Incubation with Test Compound: Incubate the Aβ solution in the presence and absence of the benzofuranone derivative at 37°C with agitation to promote aggregation.[3]

-

ThT Addition: At various time points, take aliquots of the incubation mixture and add them to a solution of ThT.[4]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[4]

Data Analysis: An increase in fluorescence intensity over time indicates Aβ aggregation. A decrease in the fluorescence signal in the presence of the test compound suggests inhibition of aggregation.

Conclusion: A Scaffold with a Bright Future

The benzofuranone scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting key pathways in cancer, infectious diseases, inflammation, and neurodegeneration. The continued exploration of the chemical space around this privileged core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense potential for addressing unmet medical needs. The experimental protocols outlined in this guide provide a solid foundation for researchers to evaluate the biological potential of novel benzofuranone-based compounds and contribute to the advancement of this exciting field of medicinal chemistry.

References

-

Al-Warhi, T., Almahli, H., Eldehna, W. M., & Abdel-Aziz, H. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4843. [Link]

-

Li, Y., Wang, X., Liu, Y., Zhang, H., & Yao, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29046-29063. [Link]

-

Asghari, S., Ramezani, M., & Fereidoonnezhad, M. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 6(2), 129. [Link]

-

González-Ramírez, J. F., Ortiz-López, F. J., & González-Sarrías, A. (2019). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 7, 65. [Link]

-

Singh, P., & Kumar, A. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1265. [Link]

-

Kumar, A., & Singh, P. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(2), 00059. [Link]

-

Eldehna, W. M., Maklad, R. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., ... & El Kerdawy, A. M. (2022). Identification of 3-(piperazinylmethyl) benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1284-1301. [Link]

-

Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3, 4-dihydro 4-oxo-benzofuro [3, 2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 696. [Link]

-

Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

-

Hudson, S. A., Ecroyd, H., Kee, T. W., & Carver, J. A. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. The FEBS journal, 276(20), 5960-5972. [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

-

de Fátima, A., Modolo, L. V., & Conegero, L. S. (2006). The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway. Biological and Pharmaceutical Bulletin, 29(7), 1429-1434. [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Di Meo, F., Nazzaro, M., Mautone, G., & Fabiani, C. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3, 3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Antioxidants, 13(4), 398. [Link]

-

Chen, Y., Liu, Y., Li, H., Li, H., Liu, L., & Che, Y. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 8(11), 1152. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Kim, H. J., Lee, J. Y., You, T., & Lee, J. H. (2014). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 57, 469-475. [Link]

-

Wikipedia. (n.d.). mTOR. [Link]

-

ResearchGate. (n.d.). Combinations screening workflow overview from experimental design to.... [Link]

-

Logé, C., Le Borgne, M., Pagniez, F., Picot, L., Le Pape, P., Le Baut, G., ... & Desaubry, L. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 84, 617-625. [Link]

-

Bio-Rad Antibodies. (n.d.). mTOR Signaling Pathway. [Link]

-

ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. [Link]

-

Martins, N., Barros, L., Henriques, M., Silva, S., & Ferreira, I. C. (2026). Targeting Skin Aging Hallmarks In Vitro: Antioxidant, Anti-Inflammatory, and Anti-Senescence Effects of Phenolic-Rich Extracts from Cistus L. Species. Antioxidants, 15(1), 1. [Link]

-

ResearchGate. (n.d.). Schematic illustration of the mTOR-signaling pathway. The mTOR is a.... [Link]

-

ACS Omega. (n.d.). GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors. [Link]

Sources

- 1. atcc.org [atcc.org]

- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. researchgate.net [researchgate.net]

- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. clyte.tech [clyte.tech]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. emerypharma.com [emerypharma.com]

- 15. idexx.dk [idexx.dk]

- 16. protocols.io [protocols.io]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Drug Screening and Confirmation Workflows | Thermo Fisher Scientific - CN [thermofisher.cn]

- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxybenzofuran-2(3H)-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxybenzofuran-2(3H)-one is a heterocyclic organic compound belonging to the benzofuranone family. Structurally, it features a bicyclic system composed of a benzene ring fused to a dihydrofuranone ring, with a hydroxyl (-OH) substituent on the aromatic ring. This molecule serves as a valuable intermediate in organic synthesis and has garnered interest in the field of medicinal chemistry.[] Its scaffold is a key structural motif in various natural products and biologically active compounds. Found in the herbs of Flueggea acicularis, this compound and its derivatives have been investigated for potential antimicrobial and antioxidant activities, making a thorough understanding of its physicochemical properties essential for its application in drug discovery and development.[][2]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an expert interpretation of how these properties influence its potential as a therapeutic agent.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical characterization.

-

IUPAC Name: 6-hydroxy-3H-1-benzofuran-2-one[3]

-

CAS Number: 2688-49-5[3]

-

Molecular Formula: C₈H₆O₃[3]

-

SMILES: C1C2=C(C=C(C=C2)O)OC1=O[][3]

-

InChIKey: TYKJBKYXUNXYFS-UHFFFAOYSA-N[3]

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data are from experimental observations, others are predicted through computational models, a common practice in early-stage compound assessment.

| Property | Value / Description | Source |

| Molecular Weight | 150.13 g/mol | [][3] |

| Appearance | Powder | [][4] |

| Melting Point | 178 °C | [] |

| Boiling Point | 341.5 ± 31.0 °C (Predicted) | [] |

| Density | 1.436 ± 0.06 g/cm³ (Predicted) | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

| pKa (acidic) | ~8-10 (Predicted for phenolic -OH) | Expert Estimation |

| LogP (Octanol/Water) | 0.8 (Predicted, XLogP3) | [5] |

| Storage Conditions | 2-8°C, desiccated, sealed. | [][4] |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating principles of equilibrium, mass balance, and precise quantification.

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: Thermodynamic solubility is a critical parameter that dictates a drug's dissolution rate and bioavailability. The shake-flask method is the "gold standard" for determining this equilibrium value, as it ensures the solution is truly saturated with the compound.[6]

Methodology:

-

Preparation of Media: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions. Filter the buffer through a 0.22 µm filter.

-

Compound Addition: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial containing a precisely measured volume (e.g., 2 mL) of the pH 7.4 PBS. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[6]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[7] To validate equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved microparticles, centrifuge the aliquot at high speed (e.g., >10,000 g for 15 minutes) or filter it using a low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid overestimation of solubility.

-

Quantification:

-

Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile) at known concentrations.

-

Dilute the filtered supernatant and the standards into a mobile-phase compatible solvent.

-

Analyze the samples by High-Performance Liquid Chromatography with UV detection (HPLC-UV). The aromatic nature of the compound makes it highly suitable for UV detection.

-

Construct a calibration curve from the standards and determine the concentration of the compound in the saturated supernatant.

-

-

Reporting: Express the solubility in units of µg/mL or µM. The experiment should be performed in triplicate to ensure reproducibility.

Protocol 2: Determination of the Octanol-Water Partition Coefficient (LogP)

Causality: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes. The shake-flask method directly measures the partitioning of the compound between a lipid-like phase (n-octanol) and an aqueous phase.[8]

Methodology:

-

Solvent Pre-saturation: Pre-saturate the n-octanol with water and the water (or pH 7.4 PBS for LogD) with n-octanol. To do this, mix equal volumes of the two solvents, shake vigorously, and allow the layers to separate for at least 24 hours. This prevents volume changes during the experiment.

-

Compound Preparation: Prepare a stock solution of this compound in pre-saturated n-octanol at a concentration that will be accurately measurable in both phases.

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase. The volume ratio can be adjusted based on the expected LogP to ensure quantifiable amounts in both phases.[8]

-

Equilibration: Seal the vial and shake for a sufficient time (e.g., 1-2 hours) at a controlled temperature to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2,000 g for 10 minutes) to achieve a clean separation of the two phases.

-

Sampling and Quantification:

-

Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Quantify the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV, against a standard curve.

-

-

Calculation: Calculate the LogP using the following formula:

-

LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

-

Validation: The experiment should be performed in triplicate. For validation, the total amount of compound recovered from both phases should be compared to the initial amount added to ensure mass balance.

Visualization of the Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a novel compound such as this compound.

Caption: Logical workflow for physicochemical characterization.

Significance in Drug Development

The physicochemical properties of this compound are pivotal in assessing its drug-like potential.

-

Solubility: The compound's reported solubility in organic solvents like DMSO is advantageous for in vitro screening.[2] However, its aqueous solubility, which needs to be experimentally determined, will be a critical factor for formulation development. Poor aqueous solubility can lead to low bioavailability for oral dosage forms. The presence of the phenolic hydroxyl group suggests that solubility will increase significantly at pH values above its pKa due to deprotonation and salt formation.

-

Lipophilicity (LogP): The predicted LogP of 0.8 suggests that this compound is a relatively hydrophilic compound.[5] This value falls within the desirable range for drug candidates (typically LogP < 5), indicating a favorable balance between aqueous solubility and membrane permeability. This suggests the compound may have good absorption and distribution characteristics.

-

Ionization (pKa): The phenolic hydroxyl group is weakly acidic. At physiological pH (~7.4), the compound will exist predominantly in its neutral, protonated form. This is significant because the neutral form is generally more capable of passively diffusing across cell membranes. However, in the more alkaline environment of the lower intestine, a fraction of the compound may become ionized, which could influence its absorption profile.

-

Chemical Stability: As a phenol, the compound may be susceptible to oxidation. Stability testing under various conditions (pH, temperature, light) is essential to determine its degradation pathways and establish a suitable shelf-life and storage conditions for both the drug substance and potential drug products.

Conclusion

This compound is a compound with a promising physicochemical profile for further investigation in drug discovery. Its moderate molecular weight, predicted LogP, and potential for pH-dependent solubility provide a solid foundation for its development. The experimental protocols and characterization workflow detailed in this guide offer a robust framework for researchers to rigorously evaluate this and other similar compounds, enabling data-driven decisions in the complex process of drug development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxybenzofuran-2(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

OECD. (1995). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 2688-49-5 | Chemical Name : this compound. Retrieved from [Link]

-

ResearchGate. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

BioCrick. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

- 2. This compound | CAS:2688-49-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | C8H6O3 | CID 11019033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-Hydroxybenzofuran-2(3H)-one | C8H6O3 | CID 14512245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. scispace.com [scispace.com]

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Benzofuranone Derivatives

Foreword: The Benzofuranone Scaffold as a Privileged Structure in Drug Discovery

The benzofuranone core is a recurring motif in a multitude of natural products and synthetically developed molecules, demonstrating a remarkable breadth of biological activities.[1][2][3] Its inherent structural features make it a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, diverse biological targets. Compounds incorporating this moiety have shown significant promise as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1][3][4]

This guide is designed for researchers, scientists, and drug development professionals embarking on the initial biological evaluation of novel benzofuranone derivatives. The objective of a preliminary screen is not exhaustive characterization but rather the rapid, cost-effective identification of "hit" compounds that exhibit promising biological activity. This process is a critical gatekeeper in the drug discovery pipeline, ensuring that resources are focused on candidates with the highest potential. Here, we eschew a rigid template, instead presenting a logical, field-proven workflow that prioritizes scientific integrity and actionable data. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why" for each step.

Section 1: The Foundational Pillar - Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates a continuous search for new chemical entities with antibacterial and antifungal properties.[4] Benzofuranone derivatives have frequently been reported to possess such activity, making this screen a logical starting point.[1][5][6] Our primary objective here is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible in vitro growth of a microorganism.[7]

Causality of Method Selection: Broth Microdilution vs. Agar Diffusion

For a preliminary screen of a library of novel compounds, the broth microdilution method is superior to agar-based diffusion methods for several reasons. It is quantitative, providing a specific MIC value rather than a qualitative zone of inhibition.[8] This method is also highly amenable to a 96-well plate format, enabling higher throughput and more efficient use of newly synthesized, often precious, compounds.[9]

Experimental Workflow: Antimicrobial Screening

The following diagram outlines the logical flow for determining the antimicrobial potential of a set of benzofuranone derivatives.

Caption: Workflow for In Vitro Cytotoxicity Screening using the MTT Assay.

Detailed Protocol: MTT Assay for Cell Viability

-

Cell Plating:

-

Harvest and count cells from culture. Ensure cell viability is >90% using a method like Trypan Blue exclusion.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. [10] * Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cells to attach. [1]

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzofuranone derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

-

MTT Addition and Solubilization:

-

After incubation, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well. [12] * Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form. [12] * Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals. [13] * Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of the wells at a wavelength of 570 nm. [12] * Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the concentration of the compound against the percentage of cell viability to determine the IC50 value (the concentration that inhibits 50% of cell growth). [14]

-

Data Presentation: Sample Cytotoxicity Table

| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HEK293 (Normal Kidney) IC50 (µM) |

| BZF-001 | 85.2 | 93.4 | >100 |

| BZF-002 | 5.8 | 12.1 | 78.5 |

| BZF-003 | >100 | >100 | >100 |

| Doxorubicin | 0.5 | 0.8 | 2.3 |

Section 4: Targeted Screening - Enzyme Inhibition Assays

If the benzofuranone derivatives were designed based on a specific biological target (a rational design approach), a preliminary enzyme inhibition assay is warranted. This provides direct evidence of on-target activity. Examples include screening against kinases, cholinesterases, or histone deacetylases (HDACs). [15][16]

Causality and General Protocol

The choice of assay is dictated entirely by the project's hypothesis. The general principle involves incubating the enzyme with its substrate in the presence and absence of the inhibitor (the benzofuranone derivative). The rate of product formation is measured, often via a change in absorbance or fluorescence. [15] General Protocol Outline:

-

Reagents: Obtain the purified enzyme, its specific substrate, and an appropriate buffer system.

-

Assay Setup: In a 96-well plate, combine the buffer, the enzyme, and varying concentrations of the benzofuranone derivative. Allow a short pre-incubation period.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Detection: Monitor the reaction progress over time using a plate reader at the appropriate wavelength.

-

Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value. [17]

Data Presentation: Sample Enzyme Inhibition Table

| Compound ID | Target Enzyme (e.g., SIRT2) IC50 (µM) |

| BZF-001 | >50 |

| BZF-002 | 3.8 |

| BZF-003 | >50 |

| Known Inhibitor | 0.1 |

Section 5: Data Synthesis and Hit Identification

The culmination of this preliminary screening cascade is the identification of "hit" compounds. A hit is not a drug; it is a starting point. An ideal hit from this preliminary screen would exhibit:

-

Potency: Low MIC values against microbes or low IC50 values against cancer cells or a target enzyme.

-

Selectivity: For anticancer candidates, a significantly higher IC50 value against normal cells compared to cancer cells.

-

A Favorable Profile: A compound showing moderate activity across multiple assays (e.g., anticancer and antioxidant) might be of particular interest.

The data from the tables should be collated to build a comprehensive profile for each compound, allowing for informed decisions on which derivatives warrant progression to more complex secondary screening, mechanism-of-action studies, and lead optimization.

Conclusion

This guide outlines a logical and robust framework for the preliminary biological screening of novel benzofuranone derivatives. By employing validated, high-throughput assays such as broth microdilution, DPPH, and MTT, researchers can efficiently and effectively identify compounds with promising biological activity. The emphasis on understanding the causality behind each method, maintaining rigorous controls, and presenting data clearly is paramount for making sound scientific judgments. This initial screening phase is the critical first step in the long and challenging journey of transforming a promising molecule into a potential therapeutic agent.

References

-

Asif, M. (2022). A review on the synthesis and biological studies of Benzo[b]furan derivatives from 2011 to 2022. MDPI. Available at: [Link]

-

Yuan, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

-

Patel, H., et al. (2022). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]

-

Li, Z., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. Available at: [Link]

-

Yuan, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

-

Riela, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed. Available at: [Link]

-

Patel, S., et al. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

-

Hu, J., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]

-

Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Available at: [Link]

-

Chen, C., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

-

Özyürek, M., et al. (2014). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

-

Kulkarni, S. K., et al. (2012). New Benzofuran Derivatives as an Antioxidant Agent. PMC - NIH. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]

-

Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed. Available at: [Link]

-

Woźniak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

-

Wang, T., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Available at: [Link]

-

Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ScienceDirect. Available at: [Link]

-

ResearchGate. (2016). (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. ResearchGate. Available at: [Link]

-

MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

-

Marine Biology. (n.d.). DPPH radical scavenging activity. Marine Biology. Available at: [Link]

-

El-Gamal, M. I., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]

-

van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. PubMed. Available at: [Link]

-

Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link]

-

A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. Available at: [Link]

-

Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. txch.org. Available at: [Link]

-

ResearchGate. (2019). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

-

Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. Available at: [Link]

-

Al-Salahi, R., et al. (2022). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. RSC Publishing. Available at: [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC. YouTube. Available at: [Link]

-

Mahmood, M., et al. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

-

Li, B., et al. (2014). Study of the in vitro cytotoxicity testing of medical devices. PMC - NIH. Available at: [Link]

-

YouTube. (2024). DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. YouTube. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. IJPBS. Available at: [Link]

-

SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. Available at: [Link]

-

Giraud, F., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. Available at: [Link]

-

Di Meo, F., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI. Available at: [Link]

Sources

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ijpbs.com [ijpbs.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]

- 12. atcc.org [atcc.org]

- 13. MTT (Assay protocol [protocols.io]

- 14. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

The Evolving Landscape of Drug Discovery: A Technical Deep Dive into 6-Hydroxybenzofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

The benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 6-Hydroxybenzofuran-2(3H)-one has emerged as a molecule of significant interest, serving as a versatile synthetic intermediate and exhibiting a range of promising pharmacological activities. This in-depth technical guide provides a comprehensive literature review of this compound, from its synthesis and chemical properties to its biological potential and applications in drug development.

Physicochemical Properties and Structural Elucidation

This compound, with the chemical formula C₈H₆O₃ and a molecular weight of 150.13 g/mol , is a phenolic compound naturally found in plants such as Flueggea acicularis.[1] Its structure, characterized by a benzofuranone core with a hydroxyl group at the 6-position, provides a unique electronic and steric profile that underpins its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2688-49-5 | [2][3] |

| Molecular Formula | C₈H₆O₃ | [1][3] |

| Molecular Weight | 150.13 g/mol | [1][3] |

| Appearance | Powder | [1] |

| Boiling Point | 341.5±31.0 °C at 760 mmHg | [3] |

| Density | 1.4±0.1 g/ml | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | 2-8°C, sealed, dried | [1][3] |

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical step in the exploration of its derivatives for drug discovery. While various methods exist for the synthesis of benzofuranones, a general and adaptable approach is highly sought after by medicinal chemists.

General Synthetic Strategy

A common strategy for the synthesis of benzofuran-2(3H)-ones involves the intramolecular cyclization of a suitably substituted precursor. One patented method describes the synthesis of the parent benzofuran-2(3H)-one from o-chlorophenylacetic acid. This process involves hydrolysis to form 2-hydroxyphenylacetic acid, followed by a lactonization reaction.[2] This approach could potentially be adapted for the synthesis of the 6-hydroxy derivative by starting with a correspondingly substituted phenylacetic acid.

Another relevant synthetic approach involves the cyclization of 2,4-dihydroxyphenacylchloride. Grinding this precursor with activated barium hydroxide has been reported to yield 6-hydroxybenzofuran-3(2H)-one, an isomer of the target molecule.[4] This highlights the importance of regioselectivity in the cyclization step.

Experimental Protocol: A General Procedure for Benzofuranone Synthesis

The following is a generalized protocol for the synthesis of benzofuranone derivatives, which can be adapted for the synthesis of this compound with appropriate starting materials and optimization.

Materials:

-

Substituted pyrone (2 equivalents)

-

Nitroalkene (1 equivalent)

-

Butylated hydroxytoluene (BHT) (0.1 equivalents)

-

Aluminum chloride (AlCl₃) (0.1 equivalents)

-

1,2-Dichlorobenzene (DCB)

-

Trifluoroacetic acid (TFA) (0.2 equivalents)

-

Thick-walled reaction vessel

-

Argon gas supply

Procedure:

-

To a thick-walled reaction vessel, add the pyrone, nitroalkene, BHT, and AlCl₃.

-

Flush the vessel with argon gas for 5 minutes.

-

Add DCB (to a concentration of 0.5 M) and TFA.

-

Quickly seal the reaction vessel.

-

Heat the reaction mixture to 120°C for 16 hours, unless otherwise noted by reaction monitoring.

-

Cool the reaction mixture to room temperature.

-

Directly purify the mixture by flash column chromatography without an aqueous workup to yield the benzofuranone product.[2]

Causality Behind Experimental Choices:

-

The use of a thick-walled reaction vessel and sealing under argon is crucial for maintaining an inert atmosphere and preventing side reactions, especially at elevated temperatures.

-

BHT is added as a radical scavenger to prevent polymerization of the nitroalkene.

-

AlCl₃ acts as a Lewis acid catalyst to promote the reaction.

-

TFA is a strong acid co-catalyst.

-

Direct purification by flash column chromatography avoids potential hydrolysis or degradation of the product during an aqueous workup.

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of benzofuranone derivatives.

Biological Activities and Therapeutic Potential

The this compound scaffold and its derivatives have been investigated for a variety of biological activities, suggesting their potential as therapeutic agents in several disease areas.

Antimicrobial Activity

Derivatives of 6-hydroxybenzofuran-3(2H)-one have demonstrated notable antimicrobial properties. A study on novel 1,3-thiazole derivatives of this scaffold revealed that compounds with fluorine, bromine, and hydrogen substituents on the phenyl ring were the most active antimicrobial agents.[3] Molecular docking studies of these compounds suggested that N-myristoyltransferase (NMT) could be a potential target.[3] NMT is an enzyme crucial for the viability of various pathogens, making it an attractive target for antimicrobial drug development.

Anti-inflammatory Activity

Benzofuran derivatives are known to possess anti-inflammatory properties. While specific quantitative data for this compound is limited, studies on related benzofuran compounds have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.[5] For instance, certain aza-benzofuran derivatives exhibited potent anti-inflammatory activity with IC₅₀ values of 17.3 µM and 16.5 µM, which are comparable to the positive control, celecoxib (IC₅₀ = 32.1 µM).[5] The mechanism of this anti-inflammatory action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol describes a common method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound or its derivatives) dissolved in DMSO

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Determine the percentage of NO inhibition and calculate the IC₅₀ value.

Causality Behind Experimental Choices:

-

RAW 264.7 cells are a well-established and widely used macrophage cell line for in vitro inflammation studies.

-

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces a strong inflammatory response, including the production of NO.

-

The Griess Reagent is used for the colorimetric detection of nitrite, a stable and quantifiable product of NO metabolism.

-

The IC₅₀ value represents the concentration of the test compound required to inhibit 50% of the NO production, providing a quantitative measure of its anti-inflammatory potency.

Diagram of the Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compound (this compound or its derivatives) dissolved in methanol

-

Ascorbic acid or Trolox as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add 100 µL of each dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.

Causality Behind Experimental Choices:

-

DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow.

-

The change in absorbance at 517 nm is directly proportional to the amount of DPPH radical scavenged by the antioxidant.

-

Ascorbic acid or Trolox are well-known antioxidants and are used as positive controls to validate the assay.

Applications in Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry for the design and synthesis of novel drug candidates.[6] Its structural features allow for facile derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

While specific drugs containing the this compound moiety are not yet on the market, the broader class of benzofuran derivatives is well-represented in clinically approved drugs and late-stage clinical candidates. The versatility of the benzofuran scaffold has led to the development of agents with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory drugs. The continued investigation of this compound and its derivatives holds promise for the discovery of new and effective therapeutic agents.

Conclusion and Future Directions

This compound is a compelling molecule with a rich chemical and biological profile. Its role as a synthetic intermediate and its inherent pharmacological activities make it a subject of ongoing interest in the field of drug discovery. While the current body of literature provides a solid foundation, further research is needed to fully elucidate its therapeutic potential.

Future studies should focus on:

-

Developing and optimizing synthetic routes to this compound and its derivatives.

-

Conducting comprehensive in vitro and in vivo studies to quantify its antioxidant, anti-inflammatory, and antimicrobial activities and to elucidate the underlying mechanisms of action.

-

Exploring the structure-activity relationships of its derivatives to identify compounds with enhanced potency and selectivity.

-

Investigating its potential in other therapeutic areas, such as neurodegenerative diseases and cancer.

By addressing these key areas, the scientific community can unlock the full potential of this compound and pave the way for the development of novel and impactful medicines.

References

-

This compound | CAS:2688-49-5 | Phenols - BioCrick. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (URL: [Link])

-

An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions - Taylor & Francis. (URL: [Link])

-

6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). (URL: [Link])

-

Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - PubMed Central. (URL: [Link])

-

6‐Hydroxy ‐benzofuran‐3‐( 2 H )‐ones as Potential Anti‐Inflammatory Agents: Synthesis and Inhibitory Activity of LPS ‐Stimulated ROS Production in RAW 264.7 Macrophage - ResearchGate. (URL: [Link])

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (URL: [Link])

-

In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration - MDPI. (URL: [Link])

-

An Update on Natural Occurrence and Biological Activity of Benzofurans - Acta Scientific. (URL: [Link])

-

In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration - ResearchGate. (URL: [Link])

-

Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed. (URL: [Link])

-

Synthesis, Antimicrobial Activities and Molecular Docking Studies of Novel 6-Hydroxybenzofuran-3(2H)-one Based 2,4-Disubstituted 1,3-Thiazoles | Request PDF - ResearchGate. (URL: [Link])

-

The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC - NIH. (URL: [Link])

-

Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (URL: [Link])

-

The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed. (URL: [Link])

-

Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - NIH. (URL: [Link])

-

An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions - Semantic Scholar. (URL: [Link])

Sources

- 1. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the NMR Analysis of 6-Hydroxybenzofuran-2(3H)-one

Introduction: 6-Hydroxybenzofuran-2(3H)-one is a heterocyclic compound that serves as a valuable structural motif and intermediate in medicinal chemistry and organic synthesis.[1] Its utility in the development of novel bioactive compounds necessitates unambiguous structural characterization and purity assessment.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and relative abundance of atomic nuclei, primarily ¹H and ¹³C.[3][4]

This guide provides a comprehensive, field-proven protocol for the preparation and analysis of this compound using ¹H and ¹³C NMR spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind key experimental choices to ensure data integrity and accurate interpretation.

Foundational Principles: Structure and NMR-Active Nuclei

A robust analysis begins with a theoretical understanding of the molecule's structure. This compound possesses distinct proton and carbon environments that will give rise to a unique NMR fingerprint.

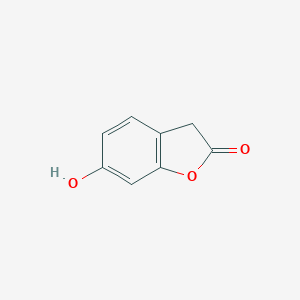

Molecular Structure and Atom Numbering:

Figure 1: Structure of this compound with IUPAC numbering.

There are 6 distinct proton environments (including the exchangeable hydroxyl proton) and 8 unique carbon environments. This theoretical count is the first checkpoint for validating the acquired spectra; the number of signals observed should match this count.

Experimental Workflow and Protocols

High-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[5]

Workflow Diagram

Figure 2: Standard workflow for NMR sample preparation, acquisition, and analysis.

Protocol 1: Sample Preparation

The quality of the final spectrum is directly dependent on this initial stage.[5][6]

-

Weighing the Analyte:

-

Solvent Selection and Dissolution:

-

Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the polar analyte, and its residual proton signal (δ ≈ 2.50 ppm) serves as a convenient internal reference.[9] Crucially, it allows for the observation of the exchangeable hydroxyl (-OH) proton, which would be lost in solvents like D₂O.

-

Procedure: Add 0.6-0.7 mL of DMSO-d₆ to a small, clean vial containing the weighed sample.[8] Gently vortex or swirl until the solid is completely dissolved. A homogenous solution is critical for sharp NMR signals.[5]

-

-

Transfer to NMR Tube:

-

Use a high-quality, clean 5 mm NMR tube rated for the spectrometer's field strength.[6][8] Scratches or contaminants can severely degrade spectral resolution.

-

Using a Pasteur pipette, carefully transfer the solution into the NMR tube, ensuring no solid particles are introduced. The final sample height should be approximately 4-5 cm.[5]

-

Cap the tube securely and label it clearly.

-

Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)

These parameters serve as a robust starting point and can be optimized as needed.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical lock signal.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).

-

Number of Scans (NS): 16-32.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration.

-

Acquisition Time (AQ): ~3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width (SW): ~220 ppm (e.g., -10 to 210 ppm).

-

Number of Scans (NS): 1024 or higher, depending on sample concentration.

-